2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol
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Overview
Description
2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial and antimicrobial properties.
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of various quinoline derivatives.
2-Phenylquinazoline: Studied for its anticancer and anti-inflammatory activities.
Uniqueness
2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol stands out due to its unique combination of a quinazoline core with a phenyl group and a chloro substituent. This structure imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its versatility and significance in scientific research .
Properties
Molecular Formula |
C20H14ClN3O |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-[(7-chloro-4-phenylquinazolin-2-yl)amino]phenol |
InChI |
InChI=1S/C20H14ClN3O/c21-14-10-11-15-17(12-14)23-20(22-16-8-4-5-9-18(16)25)24-19(15)13-6-2-1-3-7-13/h1-12,25H,(H,22,23,24) |
InChI Key |
SHRCNULIJJWTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC(=C3)Cl)NC4=CC=CC=C4O |
Origin of Product |
United States |
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